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Compound of Interest

Compound Name: 2'-F-Bz-dC Phosphoramidite

Cat. No.: B181405

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-N4-benzoyl-2'-deoxycytidine phosphoramidite, commonly referred to as 2'-F-Bz-dC
phosphoramidite, is a critical building block in the chemical synthesis of modified
oligonucleotides. Its unique properties, conferred by the fluorine substitution at the 2' position of
the ribose sugar, make it an invaluable tool for the development of therapeutic and diagnostic
oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. The 2'-fluoro
modification enhances the nuclease resistance and binding affinity of oligonucleotides to their
target RNA, thereby improving their stability and efficacy in biological systems. This technical
guide provides a comprehensive overview of 2'-F-Bz-dC phosphoramidite, including its
chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

Core Properties of 2'-F-Bz-dC Phosphoramidite

2'-F-Bz-dC phosphoramidite is a white to light yellow solid that is soluble in anhydrous
acetonitrile, the standard solvent used in oligonucleotide synthesis.[1] Key quantitative data for
this phosphoramidite are summarized in the table below.
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Property Value

Chemical Formula C46H51FN508P

Molecular Weight 851.9 g/mol [2]

CAS Number 161442-19-9

Appearance White to light yellow solid

Purity >98% (HPLC)

Solubility Soluble in anhydrous acetonitrile
Coupling Efficiency >99%][3]

N Store at -20°C under an inert atmosphere (e.g.,
Storage Conditions )
argon or nitrogen)[4]

Synthesis of 2'-F-Bz-dC Phosphoramidite

The synthesis of 2'-F-Bz-dC phosphoramidite is a multi-step process that begins with a
suitably protected 2'-deoxy-2'-fluorocytidine nucleoside. The following diagram and protocol
outline the key steps in its preparation.
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Synthesis of 2'-F-Bz-dC Phosphoramidite

2'-Deoxy-2'-fluorocytidine

Benzoylation
Benzoyl Chloride)

N4-Benzoyl-2'-deoxy-2'-fluorocytidine

'-O-Tritylation
(DMT-CI)

5'-0O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine

3'-O-Phosphitylation
(2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

2'-F-Bz-dC Phosphoramidite

Click to download full resolution via product page

Caption: Chemical synthesis pathway of 2'-F-Bz-dC Phosphoramidite.
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Experimental Protocol: Synthesis of 2'-F-Bz-dC
Phosphoramidite

This protocol provides a general overview of the synthesis. Specific reaction conditions,
including solvent volumes, reagent equivalents, and reaction times, should be optimized based
on laboratory-specific conditions and scale.

1. N4-Benzoylation of 2'-Deoxy-2'-fluorocytidine:
¢ Objective: To protect the exocyclic amine of the cytosine base with a benzoyl group.
e Procedure:

o Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent such as pyridine.

Cool the solution in an ice bath.

o

o

Slowly add benzoyl chloride to the reaction mixture.

[¢]

Allow the reaction to warm to room temperature and stir until completion, monitoring by
thin-layer chromatography (TLC).

[¢]

Quench the reaction with methanol and remove the solvent under reduced pressure.

o

Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.
2. 5'-O-Dimethoxytritylation:

o Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is
essential for solid-phase synthesis.

e Procedure:

o Co-evaporate the N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove
residual water.

o Dissolve the dried nucleoside in anhydrous pyridine.
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[e]

Add 4,4'-dimethoxytrityl chloride (DMT-CI) to the solution.

o

Stir the reaction at room temperature until complete, as monitored by TLC.

[¢]

Quench the reaction with methanol and remove the solvent.

[¢]

Purify the 5-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

3. 3'-O-Phosphitylation:

e Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.

e Procedure:

[¢]

Dry the 5-O-DMT protected nucleoside under high vacuum.
o Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.

o Add N,N-diisopropylethylamine (DIPEA) followed by the slow addition of 2-cyanoethyl
N,N-diisopropylchlorophosphoramidite.[5]

o Stir the reaction at room temperature. Monitor the reaction progress by TLC or 31P NMR.

[5]

o Once the reaction is complete, dilute the mixture with dichloromethane and wash with a
saturated aqueous solution of sodium bicarbonate.[5]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the final 2'-F-Bz-dC phosphoramidite by precipitation from a suitable solvent
system (e.g., dichloromethane/hexane) to yield a fine white powder.

Solid-Phase Oligonucleotide Synthesis with 2'-F-Bz-
dC Phosphoramidite

2'-F-Bz-dC phosphoramidite is incorporated into oligonucleotides using an automated solid-
phase synthesizer following the standard phosphoramidite chemistry cycle. The workflow for a
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single coupling cycle is depicted below.

Oligonucleotide Synthesis Cycle

1. Detritylation
(Removal of 5'-DMT group)

2. Coupling
(Addition of 2'-F-Bz-dC Phosphoramidite)

Next Cycle

3. Capping
(Acetylation of unreacted 5'-OH groups)

;

4. Oxidation
(Conversion of phosphite to phosphate)

Click to download full resolution via product page

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol: Incorporation of 2'-F-Bz-dC
Phosphoramidite
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This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA
synthesizer.

¢ Reagents:

(¢]

2'-F-Bz-dC Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)[6]

[¢]

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

[¢]

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

[e]

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

o

Oxidizing solution (e.g., iodine in THF/water/pyridine)

[¢]

Anhydrous acetonitrile for washing
e Procedure (Automated Synthesizer Cycle):

o Detritylation: The solid support-bound oligonucleotide is treated with the deblocking
solution to remove the 5-DMT protecting group, exposing a free 5'-hydroxyl group. The
column is then washed with anhydrous acetonitrile.

o Coupling: The 2'-F-Bz-dC phosphoramidite solution and the activator solution are
simultaneously delivered to the synthesis column. A longer coupling time of 3-5 minutes is
generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

[5]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to
prevent the formation of deletion mutants in subsequent cycles. The column is then
washed with anhydrous acetonitrile.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using the oxidizing solution. The column is then washed with anhydrous
acetonitrile.

This cycle is repeated for each subsequent nucleotide to be added to the growing
oligonucleotide chain.
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Cleavage, Deprotection, and Purification

After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid
support, and all protecting groups (benzoyl from the cytosine base, cyanoethyl from the
phosphate backbone, and DMT from the 5'-terminus) are removed.

o Cleavage and Base Deprotection: Treatment with concentrated ammonium hydroxide or a
mixture of ammonium hydroxide and methylamine (AMA) is typically used. For 2'-fluoro
modified oligonucleotides, deprotection with AMA at room temperature for 2 hours is often
recommended to avoid any potential side reactions.

 Purification: The crude oligonucleotide is purified using methods such as reverse-phase
high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or
polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements
of the final product.

Conclusion

2'-F-Bz-dC phosphoramidite is a cornerstone of modern therapeutic oligonucleotide
development. Its incorporation into synthetic oligonucleotides imparts desirable properties,
including enhanced stability and binding affinity. The well-established protocols for its synthesis
and use in automated solid-phase synthesis make it an accessible and reliable reagent for
researchers and drug developers. Careful adherence to anhydrous conditions and optimized
reaction times are crucial for achieving high-yield and high-purity synthesis of 2'-fluoro modified
oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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